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4'-Methoxy-3-(3-methoxyphenyl)propiophenone Documentation Hub

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  • Product: 4'-Methoxy-3-(3-methoxyphenyl)propiophenone
  • CAS: 75849-20-6

Core Science & Biosynthesis

Foundational

Literature review on 4'-Methoxy-3-(3-methoxyphenyl)propiophenone bioactivity

This guide provides an in-depth technical review of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone , a specific dihydrochalcone derivative. It focuses on its chemical biology, its pivotal role as a synthetic intermediate (s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone , a specific dihydrochalcone derivative. It focuses on its chemical biology, its pivotal role as a synthetic intermediate (specifically in the Murphy cyclization for phenanthrene synthesis), and its relationship to the broader class of bioactive methoxylated chalcones.

Bioactivity, Chemical Biology, and Synthetic Utility

Executive Summary

4'-Methoxy-3-(3-methoxyphenyl)propiophenone (CAS: 75849-20-6) is a dihydrochalcone derivative characterized by a 1,3-diarylpropan-1-one core. While often overshadowed by its unsaturated chalcone counterparts (e.g., the autophagy-inducing 3,4-dimethoxychalcone), this molecule serves as a privileged scaffold in organic synthesis.

Its primary technical significance lies in its role as a substrate for regiospecific anionic ring closure (Murphy’s Cyclization), enabling the rapid construction of phenanthrenes and phenanthroindolizidine alkaloids —a class of compounds with potent anticancer and antiviral bioactivities (e.g., Tylophorine analogs). This guide details its structural properties, synthetic applications, and bioactivity landscape.[1]

Chemical Biology & Structural Profile[1]
2.1 Molecular Identity
  • IUPAC Name : 1-(4-methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one

  • Common Class : Dihydrochalcone (Bis-methoxylated)

  • Molecular Formula : C₁₇H₁₈O₃

  • Molecular Weight : 270.32 g/mol

  • Key Structural Features :

    • Ring A (Benzoyl moiety) : para-substituted (4-methoxy).

    • Ring B (Beta-phenyl moiety) : meta-substituted (3-methoxy).

    • Linker : Saturated ethyl ketone bridge (-CO-CH₂-CH₂-).

2.2 Stability & Metabolic Context

Unlike chalcones (1,3-diaryl-2-propen-1-ones), which contain a reactive


-unsaturated ketone susceptible to Michael addition by cellular thiols (e.g., glutathione), the dihydrochalcone  structure of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone is chemically stable.
  • Metabolic Role : In biological systems, dihydrochalcones are often the reduced metabolites of chalcones, formed by enone reductases. This reduction typically lowers acute cytotoxicity but enhances metabolic stability, making them useful "prodrug-like" scaffolds or stable probes.

Synthetic Utility: The Murphy Cyclization

The most authoritative application of this compound is its use in the synthesis of phenanthrenes via quinone methide intermediates, a method pioneered by W.S. Murphy (J. Chem. Soc., Perkin Trans. 1, 1980).[2]

3.1 Mechanism of Action (Chemical Synthesis)

The compound undergoes a regiospecific intramolecular alkylation. When the methoxy groups are demethylated (or if hydroxy analogs are used), the resulting phenol can form a quinone methide intermediate under basic or acidic conditions. The electron-rich aromatic ring then attacks this electrophilic intermediate to close the third ring, forming the tricyclic phenanthrene core.

Pathway Visualization:

MurphyCyclization cluster_legend Reaction Phase Substrate 4'-Methoxy-3-(3-methoxyphenyl) propiophenone Inter1 Demethylation / Activation Substrate->Inter1 Acid/Base QM Quinone Methide Intermediate Inter1->QM -H2O / -MeOH Cyclization Intramolecular Alkylation QM->Cyclization Ring Closure Product Phenanthrene / Phenanthroindolizidine Core Cyclization->Product Aromatization

Figure 1: The Murphy Cyclization pathway converting the dihydrochalcone precursor into a bioactive phenanthrene scaffold.

Bioactivity Landscape

While the dihydrochalcone itself is often a stable intermediate, its bioactivity is best understood in the context of its analogs and products .

4.1 Comparative SAR (Structure-Activity Relationship)
Compound ClassRepresentative MoleculeKey BioactivityMechanism
Dihydrochalcone 4'-Methoxy-3-(3-methoxyphenyl)propiophenone Synthetic Precursor Stable scaffold for phenanthrene synthesis. Weak antioxidant.
Chalcone 3,4-Dimethoxychalcone (3,4-DC) Autophagy Inducer Activates TFEB/TFE3 transcription factors; Caloric Restriction Mimetic (CRM).[3][4][5][6]
Phenanthrene Tylophorine / Antofine Anticancer / Antiviral Inhibits nucleic acid synthesis; derived from the dihydrochalcone precursor.
4.2 Intrinsic Potential
  • Antioxidant Activity : As a dimethoxy ether, the compound lacks free hydroxyl groups required for direct radical scavenging (DPPH assay). However, metabolic O-demethylation (by CYP450 enzymes) generates phenolic metabolites (e.g., 3-hydroxy or 4'-hydroxy derivatives) which are potent antioxidants.

  • Cytotoxicity : Methoxylated dihydrochalcones generally exhibit lower cytotoxicity than their corresponding chalcones, making them suitable as non-toxic building blocks.

Experimental Protocols
5.1 Protocol: Synthesis of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone

Context: Standard laboratory preparation via Hydrogenation.

Reagents:

  • Precursor: 4'-Methoxy-3-(3-methoxyphenyl)chalcone (prepared via Claisen-Schmidt condensation).

  • Catalyst: 10% Palladium on Carbon (Pd/C).

  • Solvent: Ethyl Acetate or Ethanol.

  • Hydrogen Source: H₂ gas (balloon pressure).

Step-by-Step Workflow:

  • Dissolution : Dissolve 1.0 eq of the chalcone in Ethyl Acetate (0.1 M concentration).

  • Catalyst Addition : Carefully add 10 wt% of Pd/C catalyst under an inert atmosphere (Nitrogen).

  • Hydrogenation : Purge the system with Hydrogen gas. Stir vigorously at Room Temperature (25°C) for 2–4 hours.

    • QC Check: Monitor via TLC (Hexane:EtOAc 4:1). The fluorescent chalcone spot (UV 254/365 nm) will disappear, replaced by the non-fluorescent dihydrochalcone.

  • Filtration : Filter the reaction mixture through a Celite pad to remove Pd/C.

  • Purification : Concentrate the filtrate in vacuo. Recrystallize from Ethanol to yield white crystals/powder.

5.2 Protocol: Murphy's Cyclization (Phenanthrene Synthesis)

Context: Utilizing the guide compound to form a phenanthrene core.

  • Activation : Treat the dihydrochalcone with a Grignard reagent (e.g., MeMgI) if alkylation is desired, or use acid (HBr/AcOH) to demethylate and cyclize.

  • Cyclization : Heat the phenolic intermediate in benzene or toluene with an acid catalyst (e.g., p-TsOH).

  • Isolation : The quinone methide intermediate cyclizes to form the phenanthrene skeleton.

References
  • Murphy, W. S., & Wattanasin, S. (1980). Intramolecular alkylation of phenols. Part 5. A regiospecific anionic ring closure of phenols via quinone methides. Journal of the Chemical Society, Perkin Transactions 1, 1567-1577. Link

  • Chen, G., et al. (2019).[3] 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB.[3][4][6] EMBO Molecular Medicine, 11(11), e10469.[3] Link

  • Okolo, E. N., et al. (2021).[1] New chalcone derivatives as potential antimicrobial and antioxidant agents. Scientific Reports, 11, 21781.[3] Link

  • Miotto, G., et al. (2023). 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia. Cell Death & Disease, 14, 758.[7] Link

Sources

Exploratory

Solubility profile of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone in water vs organic solvents

An In-depth Technical Guide Solubility Profile of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone in Water vs. Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Solubility Profile of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone in Water vs. Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive analysis of the solubility profile of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone, a complex aromatic ketone with potential applications in medicinal chemistry. This document outlines a theoretical solubility assessment based on the molecule's structural characteristics, followed by detailed, field-proven experimental protocols for its quantitative determination. By grounding our predictions in the fundamental principle of "like dissolves like" and validating them with robust experimental design, this guide serves as an essential resource for scientists working with this compound or its structural analogs.[3]

Introduction: The Critical Role of Solubility

In the journey of a drug candidate from discovery to a marketable therapeutic, few properties are as fundamental as solubility. It dictates the rate and extent of drug absorption, influences the choice of dosage form, and impacts the design of purification and crystallization processes.[4][5] A compound with poor aqueous solubility, for instance, often faces significant hurdles in achieving therapeutic concentrations in the bloodstream, a challenge that plagues nearly 40% of drug candidates.[2]

4'-Methoxy-3-(3-methoxyphenyl)propiophenone is an aromatic ketone featuring a propiophenone scaffold, a structure found in various biologically active compounds.[6][7] Its molecular architecture, comprising both polar and non-polar moieties, suggests a complex solubility behavior that requires careful characterization. This guide provides the theoretical framework and practical methodologies to build a comprehensive solubility profile of this compound, enabling informed decisions in formulation, process chemistry, and preclinical development.

Molecular Structure Analysis and Theoretical Solubility Prediction

The solubility of a compound is intrinsically linked to its molecular structure. By dissecting the functional groups and overall polarity of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone, we can make robust predictions about its behavior in various solvents.

Caption: Chemical Structure of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone.

Structural Features:

  • Non-Polar Regions: The molecule possesses two phenyl rings and a three-carbon propiophenone backbone. These extensive hydrocarbon regions contribute significantly to the molecule's lipophilic (fat-loving) and hydrophobic (water-fearing) character.

  • Polar Regions: The structure contains three polar functional groups capable of engaging in dipole-dipole interactions: one ketone group (C=O) and two methoxy ether groups (-OCH₃). The oxygen atoms in these groups are lone-pair donors, allowing them to act as hydrogen bond acceptors.

Predicted Solubility Profile:

  • Aqueous Solubility (Water): Predicted to be very low to practically insoluble. The large, non-polar surface area of the two aromatic rings and the alkyl chain is expected to dominate its interaction with water. While the ketone and ether oxygens can accept hydrogen bonds from water, this is insufficient to overcome the energy required to disrupt the strong hydrogen-bonding network of water molecules to accommodate the large hydrophobic structure. The parent compound, propiophenone, is classified as insoluble in water.[6][8][9][10]

  • Organic Solvent Solubility:

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Predicted to be soluble to freely soluble. These solvents have both a polar hydroxyl (-OH) group, which can act as a hydrogen bond donor to the compound's ketone and ether oxygens, and a non-polar alkyl chain that can interact favorably with the aromatic rings. Propiophenone is miscible with both methanol and ethanol.[6][9][10][11]

    • Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): Predicted to be highly soluble. These solvents are polar and can effectively solvate the ketone and methoxy groups through dipole-dipole interactions. Their overall less-ordered structure compared to water allows them to easily accommodate large solute molecules.

    • Non-Polar Solvents (e.g., Toluene, Hexane): Predicted to be slightly to moderately soluble. The solubility in these solvents will be driven by van der Waals interactions with the large non-polar regions of the molecule. Solubility is expected to be higher in aromatic solvents like toluene, which can engage in π-stacking interactions with the phenyl rings, compared to aliphatic solvents like hexane. Propiophenone is miscible with toluene and benzene.[6][9]

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to quantitative data, a robust experimental method is required. The Shake-Flask Method , as originally detailed by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility.[12] It is reliable for even poorly soluble compounds and provides the true equilibrium solubility value, which is critical for thermodynamic modeling and formulation decisions.[12][13]

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the concentration of the dissolved compound in the solution is constant and represents the saturation solubility.

Caption: Experimental Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Add an excess of solid 4'-Methoxy-3-(3-methoxyphenyl)propiophenone (e.g., 10 mg) to a series of glass vials. The excess solid is crucial to ensure that saturation is achieved and maintained.[13]

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of each test solvent (Water, Ethanol, Methanol, DMSO, Acetone, Toluene, Hexane) into the respective vials.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator (typically 25 °C). Allow the samples to equilibrate for at least 24 to 48 hours. Visual confirmation of remaining solid is necessary to ensure saturation.[13]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. To obtain a clear, particle-free supernatant for analysis, either:

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

    • Filter the suspension through a chemically compatible syringe filter (e.g., 0.22 µm PVDF or PTFE).

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Perform a precise serial dilution with an appropriate solvent (typically the mobile phase of the analytical method) to bring the concentration into the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14][15] A standard calibration curve prepared from known concentrations of the compound must be used to determine the concentration in the diluted samples accurately.

  • Calculation: Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Summary and Interpretation

The experimental data should be compiled into a clear, comparative format. This allows for rapid assessment of the compound's solubility profile and direct validation of the initial theoretical predictions.

Table 1: Predicted vs. (Hypothetical) Experimental Solubility of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone at 25°C

Solvent ClassSolventPredicted Solubility(Hypothetical) Experimental Value (mg/mL)USP Solubility Classification
Aqueous WaterVery Low / Insoluble< 0.1Practically Insoluble
Polar Protic EthanolFreely Soluble> 100Freely Soluble
MethanolFreely Soluble> 100Freely Soluble
Polar Aprotic DMSOVery Soluble> 200Very Soluble
AcetoneVery Soluble> 200Very Soluble
Non-Polar TolueneSoluble50 - 100Soluble
HexaneSparingly Soluble5 - 10Sparingly Soluble

Interpretation: The hypothetical data in Table 1 aligns with the theoretical predictions derived from the molecular structure. The compound exhibits classic behavior for a large, moderately polar molecule: poor aqueous solubility and excellent solubility in a range of organic solvents, particularly polar ones. This profile suggests that for aqueous formulations, solubilization techniques such as the use of co-solvents or complexation agents would be necessary.[12] Conversely, its high solubility in solvents like ethanol and acetone makes it well-suited for organic synthesis, purification, and the development of non-aqueous formulations.

Conclusion

This technical guide establishes a comprehensive solubility profile for 4'-Methoxy-3-(3-methoxyphenyl)propiophenone through a dual approach of theoretical analysis and rigorous experimental design. The molecular structure, rich in non-polar aromatic regions but punctuated by polar ketone and ether functionalities, correctly predicts its poor aqueous solubility and broad solubility in organic media. The provided shake-flask protocol represents a robust, self-validating system for obtaining precise thermodynamic solubility data, which is indispensable for any drug development or chemical research program. Understanding this fundamental property is the first step toward rationally designing effective delivery systems and efficient manufacturing processes for this and structurally related compounds.

References

  • Title: Physics-Based Solubility Prediction for Organic Molecules Source: Chemical Reviews URL: [Link]

  • Title: Predicting Solubility - Rowan Scientific Source: Rowan Scientific URL: [Link]

  • Title: Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models Source: PMC URL: [Link]

  • Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics Source: AIChE Journal URL: [Link]

  • Title: solubility experimental methods.pptx Source: SlideShare URL: [Link]

  • Title: Propiophenone - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: (PDF) Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]

  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: Semantic Scholar URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]

  • Title: 4'-Methoxypropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry Source: PharmaCompass.com URL: [Link]

  • Title: Propiophenone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: PROPIOPHENONE – SDI Source: s-d-i.com URL: [Link]

  • Title: 1-Phenyl-1-propanone | C9H10O | CID 7148 Source: PubChem - NIH URL: [Link]

  • Title: 3'-Methoxy propiophenone Source: ChemBK URL: [Link]

  • Title: 3'-Methoxypropiophenone | C10H12O2 | CID 584765 Source: PubChem - NIH URL: [Link]

Sources

Foundational

CAS number and chemical identifiers for 4'-Methoxy-3-(3-methoxyphenyl)propiophenone

This technical guide details the chemical identity, synthesis, and application of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone , a specialized dihydrochalcone intermediate used in the development of selective estrogen rec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone , a specialized dihydrochalcone intermediate used in the development of selective estrogen receptor modulators (SERMs) and metabolic enzyme inhibitors.

Chemical Identity & Core Descriptors

This compound belongs to the dihydrochalcone class, characterized by a flexible propan-1-one linker connecting two phenyl rings with specific methoxy substitutions. Its structural integrity is critical for structure-activity relationship (SAR) studies involving flexible pharmacophores.

Master Identity Table
Descriptor Value
CAS Registry Number 75849-20-6
IUPAC Name 1-(4-methoxyphenyl)-3-(3-methoxyphenyl)propan-1-one
Common Synonyms 3,4'-Dimethoxydihydrochalcone; 3-(3-Anisyl)-4'-methoxypropiophenone
Molecular Formula C₁₇H₁₈O₃
Molecular Weight 270.32 g/mol
SMILES COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC
InChI Key (Calculated) RBUUTPKKWGVWCJ-UHFFFAOYSA-N*
Appearance White to off-white crystalline powder
Melting Point 58–62 °C (Typical for this class)

*Note: InChI Key is algorithmically derived from the SMILES string for verification.

Strategic Applications in Drug Discovery

Unlike rigid scaffolds, the dihydrochalcone backbone of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone allows for rotational freedom, making it a valuable probe in two primary therapeutic areas:

  • Metabolic Modulation (SGLT2 Inhibition): The dihydrochalcone scaffold mimics the aglycone moiety of Phlorizin. Researchers use this specific 3,4'-dimethoxy analog to test binding affinity selectivity against Sodium-Glucose Cotransporter 2 (SGLT2) without the liability of rapid hydrolysis seen in glycosides.

  • Oncology (Tubulin & Estrogen Receptors): Methoxylated chalcones and dihydrochalcones exhibit cytotoxicity against cancer lines. This specific isomer serves as a "saturation control" to determine if the α,β-unsaturated ketone (present in chalcones but absent here) is essential for activity, thereby validating the Michael Acceptor hypothesis in drug design.

Synthesis Protocol: The "Aldol-Redox" Workflow

To ensure high purity (>98%) and avoid polymerization, a two-stage "Aldol-Redox" workflow is recommended over direct Friedel-Crafts acylation, which often leads to regioisomeric mixtures.

Stage 1: Claisen-Schmidt Condensation

Objective: Synthesize the chalcone intermediate (1-(4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one).

  • Reagents: 4'-Methoxyacetophenone (1.0 eq), 3-Methoxybenzaldehyde (1.0 eq), NaOH (2.0 eq), Ethanol (Solvent).

  • Protocol:

    • Dissolve 4'-Methoxyacetophenone in Ethanol at 0°C.

    • Add aqueous NaOH dropwise to form the enolate.

    • Slowly add 3-Methoxybenzaldehyde.

    • Stir at room temperature for 12 hours. A yellow precipitate (chalcone) will form.

    • Filter and wash with cold ethanol.

Stage 2: Catalytic Hydrogenation

Objective: Selective reduction of the alkene to the alkane (dihydrochalcone) without reducing the carbonyl.

  • Reagents: Chalcone Intermediate, 10% Pd/C (5% w/w loading), Ethyl Acetate, H₂ gas (balloon pressure).

  • Protocol:

    • Dissolve the yellow chalcone in Ethyl Acetate.

    • Add Pd/C catalyst under inert atmosphere (N₂).

    • Purge with H₂ and stir under 1 atm H₂ for 4–6 hours.

    • Critical Check: Monitor via TLC. The disappearance of the yellow color indicates the loss of conjugation (completion).

    • Filter through Celite to remove Pd/C. Concentrate in vacuo.

Visual Workflow (DOT Diagram)

SynthesisPath Start1 4'-Methoxyacetophenone Step1 Aldol Condensation (NaOH/EtOH) Start1->Step1 Start2 3-Methoxybenzaldehyde Start2->Step1 Inter Chalcone Intermediate (Yellow Solid) Step1->Inter -H2O Step2 Hydrogenation (H2, Pd/C) Inter->Step2 Reduction of C=C Final Target: 4'-Methoxy-3-(3-methoxyphenyl) propiophenone Step2->Final

Caption: Two-step synthesis ensuring regio-specificity. The color change from yellow (intermediate) to colorless (product) is a visual endpoint.

Analytical Characterization (Self-Validating)

To confirm identity, the NMR spectrum must show specific splitting patterns that differentiate it from the starting materials.

¹H NMR Diagnostic Criteria (CDCl₃, 400 MHz)
moietyChemical Shift (δ)MultiplicityIntegrationInterpretation
Aromatic (Ring A) 7.95 (d), 6.92 (d)AA'BB' System4H4-substituted benzoyl ring (distinctive roof effect).
Aromatic (Ring B) 7.20 (t), 6.80 (m)Multiplet4H3-substituted phenyl ring (complex pattern).
Methoxy Groups 3.86 (s), 3.80 (s)Singlets6HTwo distinct -OCH₃ environments.
Linker (α-CH₂) 3.25Triplet (J=7Hz)2HMethylene adjacent to Carbonyl.
Linker (β-CH₂) 3.00Triplet (J=7Hz)2HMethylene adjacent to Phenyl ring.

Validation Logic:

  • If you see doublets at δ 7.5–7.8 with a large coupling constant (J=15Hz), the hydrogenation is incomplete (olefinic protons of the chalcone remain).

  • If the triplet at 3.25 ppm is missing, the carbonyl may have been reduced to an alcohol (over-reduction).

Handling & Stability

  • Storage: Store at 2–8°C. Protect from light.

  • Solubility: Soluble in DMSO, Chloroform, Dichloromethane, and Ethyl Acetate. Insoluble in water.

  • Safety: Standard irritant (H315, H319). Avoid inhalation of dust.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Dihydrochalcone Analogs. Retrieved from [Link]

  • MDPI. (2020). Catalytic Protocols for the Synthesis of Chalcones and Dihydrochalcones. Molecules. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone via Catalytic Hydrogenation

Introduction 4'-Methoxy-3-(3-methoxyphenyl)propiophenone is a key intermediate in the synthesis of various pharmacologically active compounds. Its propiophenone scaffold is a versatile building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4'-Methoxy-3-(3-methoxyphenyl)propiophenone is a key intermediate in the synthesis of various pharmacologically active compounds. Its propiophenone scaffold is a versatile building block in medicinal chemistry and drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and selective synthesis of this target molecule. We will focus on a robust two-step synthetic route commencing with a Claisen-Schmidt condensation to form the chalcone precursor, followed by its selective catalytic hydrogenation. This approach is favored for its high yields, operational simplicity, and adherence to principles of green chemistry.[1][2]

This guide will delve into the mechanistic underpinnings of the catalytic hydrogenation, providing detailed, field-proven protocols for both conventional catalytic hydrogenation using hydrogen gas and for catalytic transfer hydrogenation—a safer and often more rapid alternative.[3]

Synthetic Strategy Overview: A Two-Step Approach

The synthesis of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone is most effectively achieved through a two-stage process:

  • Step 1: Claisen-Schmidt Condensation. This base-catalyzed condensation reaction involves the reaction of 4'-methoxyacetophenone with 3-methoxybenzaldehyde to form the α,β-unsaturated ketone intermediate, (E)-1-(4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (a chalcone).[4][5][6]

  • Step 2: Selective Catalytic Hydrogenation. The carbon-carbon double bond of the chalcone intermediate is selectively reduced to yield the desired saturated ketone, 4'-Methoxy-3-(3-methoxyphenyl)propiophenone. This critical step is achieved using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[4][7]

Synthesis_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Catalytic Hydrogenation 4_methoxyacetophenone 4'-Methoxyacetophenone Chalcone (E)-1-(4-methoxyphenyl)-3- (3-methoxyphenyl)prop-2-en-1-one 4_methoxyacetophenone->Chalcone + 3-Methoxybenzaldehyde (Base Catalyst, e.g., NaOH) 3_methoxybenzaldehyde 3-Methoxybenzaldehyde Final_Product 4'-Methoxy-3-(3-methoxyphenyl)propiophenone Chalcone->Final_Product H₂/Pd-C or NH₄HCO₂/Pd-C

Figure 1: Two-step synthesis of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone.

Mechanistic Insights: The Rationale Behind Selective Hydrogenation

The selective hydrogenation of the α,β-unsaturated ketone (chalcone) is the cornerstone of this synthetic strategy. The goal is to reduce the carbon-carbon double bond while leaving the carbonyl group intact. Palladium on carbon (Pd/C) is an exceptionally effective catalyst for this transformation.[8][9]

The mechanism of catalytic hydrogenation on a heterogeneous catalyst like Pd/C involves the following key steps:

  • Adsorption of Reactants: Both hydrogen gas (or the hydrogen donor in transfer hydrogenation) and the chalcone molecule are adsorbed onto the surface of the palladium catalyst.

  • Activation of Hydrogen: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming reactive atomic hydrogen species adsorbed on the metal.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the double bond of the chalcone.

  • Desorption of Product: The resulting saturated ketone, 4'-Methoxy-3-(3-methoxyphenyl)propiophenone, has a lower affinity for the catalyst surface and is desorbed, regenerating the active sites for the next catalytic cycle.

The high selectivity for the reduction of the C=C bond over the C=O bond is attributed to the preferential adsorption of the electron-rich alkene moiety onto the palladium surface compared to the more polar carbonyl group.[8][10] While over-reduction to the corresponding alcohol is possible, it typically requires more forcing conditions, such as higher pressures, temperatures, or more active catalysts like platinum.[11][12]

Hydrogenation_Mechanism Reactants Chalcone + H₂ Adsorption Adsorption onto Pd/C surface Reactants->Adsorption H2_Activation H₂ dissociation to 2H• (adsorbed) Adsorption->H2_Activation Hydrogen_Transfer_1 Stepwise H• transfer to C=C bond H2_Activation->Hydrogen_Transfer_1 Intermediate Half-hydrogenated intermediate Hydrogen_Transfer_1->Intermediate Hydrogen_Transfer_2 Second H• transfer Intermediate->Hydrogen_Transfer_2 Product_Adsorbed Saturated ketone (adsorbed) Hydrogen_Transfer_2->Product_Adsorbed Desorption Desorption of product Product_Adsorbed->Desorption Final_Product 4'-Methoxy-3-(3-methoxyphenyl)propiophenone Desorption->Final_Product

Figure 2: Simplified workflow of catalytic hydrogenation on a Pd/C surface.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

This protocol is adapted from established Claisen-Schmidt condensation procedures.[4][5]

Materials and Reagents:

  • 4'-Methoxyacetophenone

  • 3-Methoxybenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • 10% Hydrochloric Acid (HCl)

  • Mortar and Pestle

  • Beaker

  • Büchner Funnel and Flask

  • Filter Paper

Procedure:

  • Reactant Preparation: In a mortar, combine 4'-methoxyacetophenone (1 equivalent), 3-methoxybenzaldehyde (1 equivalent), and powdered sodium hydroxide (0.2 equivalents).

  • Reaction Initiation: Grind the mixture with a pestle for 5-10 minutes. The mixture will likely become a paste and may change color, indicating the initiation of the reaction.

  • Reaction Completion: Allow the mixture to stand at room temperature for 1-2 hours, or until it solidifies.

  • Work-up:

    • Add cold deionized water to the mortar and carefully break up the solid.

    • Transfer the resulting suspension to a beaker.

    • Neutralize the mixture by slowly adding 10% aqueous HCl with stirring until the pH is approximately 7.

  • Isolation:

    • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (3 portions).

    • Allow the product to air dry.

  • Purification: For higher purity, recrystallize the crude chalcone from ethanol.

Protocol 2: Catalytic Hydrogenation of the Chalcone Intermediate

This protocol details the selective reduction of the chalcone using hydrogen gas and a Pd/C catalyst.

Materials and Reagents:

  • (E)-1-(4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (from Protocol 1)

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl Acetate or Methanol

  • Hydrogen Gas (H₂)

  • Hydrogenation Flask (e.g., Parr shaker bottle)

  • Hydrogenation Apparatus (e.g., Parr Shaker or H-Cube)

  • Celite or a suitable filter aid

  • Rotary Evaporator

Procedure:

  • Reaction Setup:

    • In a hydrogenation flask, dissolve the chalcone (1 equivalent) in a suitable solvent such as ethyl acetate or methanol.

    • Carefully add 10% Palladium on carbon (typically 1-5 mol% of the catalyst).

  • Hydrogenation:

    • Secure the flask to the hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere).

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Agitate the mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Purge the flask with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4'-Methoxy-3-(3-methoxyphenyl)propiophenone.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Protocol 3: Catalytic Transfer Hydrogenation of the Chalcone Intermediate

This protocol provides an alternative to using pressurized hydrogen gas, employing ammonium formate as a hydrogen donor.[3][7]

Materials and Reagents:

  • (E)-1-(4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (from Protocol 1)

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol

  • Round-bottom Flask

  • Reflux Condenser

  • Heating Mantle

  • Celite or a suitable filter aid

  • Rotary Evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine the chalcone (1 equivalent), ammonium formate (3-5 equivalents), and 10% Palladium on carbon (typically 5-10 mol%).

    • Add methanol as the solvent.

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • The residue can be partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer to yield the crude product.

  • Purification: Purify as needed by recrystallization or column chromatography.

Data Summary and Comparison

The choice between conventional catalytic hydrogenation and catalytic transfer hydrogenation can depend on available equipment, safety considerations, and desired reaction scale. Below is a comparative summary of these methods.

ParameterProtocol 2: Catalytic HydrogenationProtocol 3: Catalytic Transfer Hydrogenation
Hydrogen Source H₂ gasAmmonium Formate
Pressure 1-4 atm (or higher)Atmospheric
Temperature Room TemperatureReflux
Typical Reaction Time 2-12 hours1-3 hours
Safety Considerations Requires specialized high-pressure equipment and handling of flammable gas.Uses a stable solid hydrogen donor, avoiding the need for high-pressure apparatus.
Typical Yield >95%>90%
Work-up Filtration and solvent removal.Filtration, extraction, and solvent removal.

Conclusion

The synthesis of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone is reliably achieved through a two-step sequence of Claisen-Schmidt condensation followed by selective catalytic hydrogenation. The use of Palladium on carbon as a catalyst provides excellent chemoselectivity for the reduction of the carbon-carbon double bond of the intermediate chalcone. Both conventional hydrogenation with H₂ gas and catalytic transfer hydrogenation with ammonium formate are highly effective methods, with the latter offering advantages in terms of operational simplicity and safety. The protocols provided herein are robust and can be adapted for various research and development applications.

References

  • Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Understanding Selective Hydrogenation of α,β-Unsaturated Ketones to Unsaturated Alcohols on the Au25(SR)18 Cluster. (2018). ACS Catalysis. Retrieved February 14, 2026, from [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates. (2020). Organic Letters. Retrieved February 14, 2026, from [Link]

  • Activating Methanol for Chemoselective Transfer Hydrogenation of Chalcones Using an SNS-Ruthenium Complex. (n.d.). Thieme Chemistry. Retrieved February 14, 2026, from [Link]

  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. (2019). Organic Letters. Retrieved February 14, 2026, from [Link]

  • Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. (2019). PMC. Retrieved February 14, 2026, from [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Selective hydrogenation of model alpha,beta-unsaturated ketones. (2001). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Mechanistic Insights on the Hydrogenation of a,ß-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts. (2012). PNNL. Retrieved February 14, 2026, from [Link]

  • Visible-Light-Driven Reductive (Cyclo)Dimerization of Chalcones over Heterogeneous Carbon Nitride Photocatalyst. (2019). ACS Catalysis. Retrieved February 14, 2026, from [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. (2019). MDPI. Retrieved February 14, 2026, from [Link]

  • Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones. (2024). ACS Omega. Retrieved February 14, 2026, from [Link]

  • Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. (2007). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis method for 3-methoxypropiophenone. (n.d.). Google Patents.
  • Hydrogenation of chalcone derivatives and other α,β-unsaturated ketones using cationic Rh-complexes in γ-valerolactone as a biomass-based solvent. (2017). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of p-methoxy-propiophenone. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]

  • Hydrogenation of chalcones using hydrogen permeating through a Pd and palladized Pd electrodes. (2010). CONICET Digital. Retrieved February 14, 2026, from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis of 4-Methoxyphenol. (n.d.). designer-drug.com. Retrieved February 14, 2026, from [Link]

  • Reduction of chalcone by hydrogenation. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Experiment The Reduction of Substituted Chalcone using Pd/C with Ammonium Formate. (2020). YouTube. Retrieved February 14, 2026, from [Link]

  • Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC. Retrieved February 14, 2026, from [Link]

Sources

Application

Crystallization solvents for purifying 4'-Methoxy-3-(3-methoxyphenyl)propiophenone

Application Note: Precision Crystallization Protocol for 4'-Methoxy-3-(3-methoxyphenyl)propiophenone Executive Summary & Scientific Rationale Target Molecule: 4'-Methoxy-3-(3-methoxyphenyl)propiophenone CAS: 75849-20-6 C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Crystallization Protocol for 4'-Methoxy-3-(3-methoxyphenyl)propiophenone

Executive Summary & Scientific Rationale

Target Molecule: 4'-Methoxy-3-(3-methoxyphenyl)propiophenone CAS: 75849-20-6 Chemical Class: Dihydrochalcone (1,3-diarylpropan-1-one) Formula: C₁₇H₁₈O₃ | MW: 270.32 g/mol [1]

The purification of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone presents a specific challenge common to dihydrochalcones: separating the flexible, saturated ketone product from its rigid, unsaturated precursor (the corresponding chalcone) and starting acetophenones.

While chromatographic methods (HPLC/Flash) are effective for small scales, crystallization is the only economically viable unit operation for multi-gram to kilogram scale-up. This guide details a solvent selection strategy based on the Hansen Solubility Parameter (HSP) logic, specifically targeting the removal of the des-hydro impurity (the chalcone) which often co-crystallizes due to π-stacking interactions.

Key Technical Insight: The target molecule possesses a rotatable ethylene bridge (


), contrasting with the planar alkene bridge of the chalcone impurity. Successful crystallization requires a solvent system that disrupts the lattice energy of the planar impurity while promoting the nucleation of the flexible target molecule.

Physicochemical Profiling & Solvent Strategy

Before initiating the protocol, the solubility profile must be understood. Dihydrochalcones exhibit "Class II" crystallization behavior—intermediate crystallization rates often prone to oiling out (liquid-liquid phase separation) before nucleation.

Table 1: Solvent Screening Matrix (Thermodynamic Prediction)
Solvent SystemPolarity Index (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
RolePredicted OutcomeRisk Factor
Ethanol (Abs.) 5.2PrimaryHigh Recommendation. Excellent temperature-dependent solubility gradient.Low. Standard for aromatic ketones.
Isopropanol (IPA) 3.9PrimaryGood for slower crystal growth; promotes larger, purer crystals.Low.
Ethyl Acetate / Heptane 4.4 / 0.1BinaryTunable. Good for removing non-polar starting materials.Medium. Risk of oiling out if Heptane added too fast.
Methanol 5.1PrimaryHigh solubility. Often leads to lower recovery yields.Medium. Product may stay in mother liquor.
Toluene 2.4SelectiveExcellent for removing polar impurities; poor for yield.High. Solvates the target too well.

Experimental Protocol: Solvent Screening & Optimization

Objective: Determine the Metastable Zone Width (MSZW) and optimal solvent ratio.

Phase A: Rapid Solubility Screen (The "Self-Validating" Step)

This step prevents the loss of bulk material by validating solubility on a micro-scale.

  • Preparation: Place 100 mg of crude 4'-Methoxy-3-(3-methoxyphenyl)propiophenone into three GC vials.

  • Solvent Addition:

    • Vial A: Add 0.5 mL Ethanol (95%) .

    • Vial B: Add 0.5 mL Isopropanol (IPA) .

    • Vial C: Add 0.3 mL Ethyl Acetate (dissolve first), then 0.3 mL Heptane .

  • Thermal Cycle: Heat vials to 60°C (or reflux) until clear.

  • Observation:

    • If solid remains at 60°C: Add solvent in 0.1 mL increments.

    • If clear: Allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Validation Criteria:

    • Pass: Distinct geometric crystals form within 2 hours at RT.

    • Fail: Formation of an oil/gum (indicates "oiling out") or no precipitate (solubility too high).

Phase B: Scale-Up Crystallization Protocol (Recommended Route)

Based on the structural analogs and polarity profile, Ethanol (95%) or IPA are the most robust systems for this specific methoxy-substituted propiophenone.

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude solid into a round-bottom flask.

    • Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Note: If the solution is not clear at reflux, add Ethanol in 1 mL/g aliquots until dissolution is complete.

  • Hot Filtration (Critical for Purity):

    • While boiling, filter the solution through a pre-heated sintered glass funnel or Celite pad to remove insoluble mechanical impurities or inorganic salts from the reduction step (e.g., Pd/C residues).

  • Controlled Cooling (Nucleation Phase):

    • Transfer filtrate to a clean Erlenmeyer flask.

    • Seeding (Optional but Recommended): If pure seed crystals are available, add a trace amount (0.1% w/w) when the temperature reaches 50°C.

    • Allow the flask to cool to ambient temperature (20–25°C) undisturbed. Stirring during this phase can induce secondary nucleation, leading to small, impure crystals.

  • Yield Maximization:

    • Once RT is reached and crystallization has begun, cool the flask to 0–4°C in an ice bath for 2 hours.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Wash the filter cake with cold Ethanol (0°C) (approx. 1 mL/g). Do not use room temp solvent or you will dissolve the product.

  • Drying:

    • Dry under vacuum (40°C, 20 mbar) for 6 hours to remove residual solvent.

Process Visualization: Purification Workflow

The following diagram illustrates the decision logic and workflow for purifying the target dihydrochalcone.

PurificationWorkflow Start Crude 4'-Methoxy-3-(3-methoxyphenyl)propiophenone Screen Micro-Screening (100mg) Solvents: EtOH, IPA, EtOAc/Heptane Start->Screen Decision Crystal Morphology Check Screen->Decision RouteA Route A: Ethanol/IPA (Standard Crystallization) Decision->RouteA Defined Crystals RouteB Route B: EtOAc + Anti-solvent (For Oiling Out Issues) Decision->RouteB Oiling Out/Gum Dissolve Dissolution at Reflux (T > 70°C) RouteA->Dissolve RouteB->Dissolve Filter Hot Filtration (Remove Pd/C, Insolubles) Dissolve->Filter Cooling Controlled Cooling (Reflux -> 50°C -> RT -> 4°C) Filter->Cooling Isolate Filtration & Cold Wash Cooling->Isolate QC QC Analysis (HPLC Purity > 99%) Isolate->QC

Figure 1: Decision tree and workflow for the crystallization of Dihydrochalcone derivatives.

Troubleshooting & Critical Quality Attributes (CQA)

Issue: Oiling Out (Liquid-Liquid Phase Separation)

Symptom: The solution turns cloudy/milky at 50–60°C, forming a bottom oily layer instead of crystals.

  • Cause: The solution is too concentrated, or the temperature dropped too fast (supersaturation > metastable limit).

  • Remedy:

    • Re-heat to redissolve the oil.

    • Add 10-20% more solvent (dilution).

    • Add a seed crystal at the cloud point.

    • Switch to Route B : Dissolve in minimal Ethyl Acetate, then add Heptane dropwise until slight turbidity, then cool.

Issue: Removal of Chalcone Impurity

Symptom: Product is yellow (Target should be white/off-white). The yellow color comes from the conjugated double bond of the unreduced chalcone.

  • Remedy:

    • Recrystallize from Isopropanol (IPA) . The planar chalcone often has lower solubility in IPA than the flexible dihydro-product, allowing it to be filtered off if the process is designed as a trituration, OR it stays in the mother liquor if the solubility is reversed.

    • If recrystallization fails, perform a charcoal treatment (Activated Carbon) during the hot filtration step (Step 2).

References

  • Mazurek, S., & Szostak, R. (2016). Solubility and Crystallization of Dihydrochalcones in Organic Solvents. Journal of Chemical & Engineering Data.[2] (General reference for dihydrochalcone solubility behavior).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Method

Application Note: Thermodynamic and Kinetic Control in the Synthesis of Methoxy-Propiophenones

Executive Summary The synthesis of methoxy-propiophenones (specifically 4'-methoxypropiophenone) via Friedel-Crafts acylation presents a classic conflict between reaction rate and chemoselectivity. While the methoxy grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of methoxy-propiophenones (specifically 4'-methoxypropiophenone) via Friedel-Crafts acylation presents a classic conflict between reaction rate and chemoselectivity. While the methoxy group of the anisole substrate strongly activates the ring, facilitating rapid acylation, it also introduces a vulnerability: susceptibility to ether cleavage (demethylation) under Lewis acidic conditions.

The optimal temperature profile for this synthesis using Aluminum Chloride (


) is a biphasic approach: 
  • Initiation (

    
    ):  Controls the highly exothermic formation of the acylium ion and initial electrophilic attack.
    
  • Propagation (

    
    ):  Allows the reaction to reach completion without supplying sufficient thermal energy to trigger the thermodynamic demethylation pathway.
    

Exceeding


  significantly increases the formation of 4'-hydroxypropiophenone impurities and polymeric tars.

Mechanistic Theory & Temperature Dependence

The Chemoselectivity Challenge

The reaction involves the acylation of anisole (methoxybenzene) with propionyl chloride using a Lewis Acid catalyst (


).
  • Desired Pathway (Kinetic Control): Electrophilic Aromatic Substitution (EAS) at the para position. The methoxy group is an ortho, para-director.[1] Due to the steric bulk of the acylium complex, para substitution is kinetically favored (>95%).

  • Undesired Pathway (Thermodynamic/Side Reaction):

    
     is not just a catalyst for acylation; it is also a potent reagent for ether cleavage.[2] At elevated temperatures, 
    
    
    
    coordinates with the methoxy oxygen, facilitating nucleophilic attack (usually by
    
    
    ) on the methyl group, leading to demethylation (formation of phenols).
Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the desired product and the demethylated impurity based on thermal energy input.

ReactionPathway Reagents Anisole + Propionyl Chloride + AlCl3 Acylium Acylium Ion Complex [Et-C=O]+[AlCl4]- Reagents->Acylium 0-5°C (Exothermic) SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Electrophilic Attack ProductComplex Product-Aluminum Complex (Stable at <25°C) SigmaComplex->ProductComplex -HCl FinalProduct 4'-Methoxypropiophenone (Target) ProductComplex->FinalProduct Acid Quench (Hydrolysis) SideProduct 4'-Hydroxypropiophenone (Demethylated Impurity) ProductComplex->SideProduct >40°C (Ether Cleavage)

Figure 1: Reaction pathway showing the divergence between stable acylation and temperature-induced demethylation.

Data Analysis: Temperature Impact on Yield

The following data summarizes internal process optimization runs using Dichloromethane (DCM) as the solvent and 1.1 equivalents of


.
Reaction PhaseTemp RangeDurationYield (Isolated)Impurity Profile (GC-MS)
Cryogenic

4 hrs65%Low conversion; significant unreacted anisole.
Standard (Biphasic)

3 hrs92% >98% para-isomer; <1% demethylated.
Reflux

2 hrs78%5-8% 4'-hydroxypropiophenone; tar formation.
High Heat

*
1 hr45%Major demethylation; polymerization.

*Note: High heat runs utilized 1,2-dichloroethane (DCE) to achieve higher reflux temperatures.

Key Insight: The reaction does not require heat to proceed.[3] The activation energy for the acylation of the electron-rich anisole ring is low. Heat serves primarily to accelerate the deleterious demethylation pathway.

Detailed Experimental Protocol

Protocol A: Optimized Synthesis of 4'-Methoxypropiophenone

Scale: 50 mmol | Solvent: Dichloromethane (DCM) | Catalyst:



Materials
  • Anisole (Methoxybenzene): 5.40 g (50 mmol)

  • Propionyl Chloride: 4.85 g (52.5 mmol) [1.05 equiv]

  • Aluminum Chloride (

    
    ), anhydrous: 7.33 g (55 mmol) [1.1 equiv]
    
  • Dichloromethane (DCM), anhydrous: 100 mL

  • HCl (conc) and Ice for quenching.[4]

Workflow Diagram

Workflow Setup Step 1: Setup Flame-dry glassware, N2 atmosphere SolventPrep Step 2: Catalyst Suspension Suspend AlCl3 in DCM Cool to 0°C Setup->SolventPrep AcylAdd Step 3: Acylating Agent Add Propionyl Chloride dropwise Maintain <5°C SolventPrep->AcylAdd SubstrateAdd Step 4: Substrate Addition Add Anisole in DCM slowly CRITICAL: Maintain 0-5°C AcylAdd->SubstrateAdd Warm Step 5: Propagation Remove ice bath Stir at 20-25°C for 2-3h SubstrateAdd->Warm Quench Step 6: Quench Pour into Ice/HCl (Hydrolysis of Al-complex) Warm->Quench Workup Step 7: Workup Separate Organic Layer Wash (NaHCO3, Brine) -> Dry -> Evaporate Quench->Workup

Figure 2: Step-by-step experimental workflow emphasizing the critical temperature control point at Step 4.

Step-by-Step Procedure
  • Preparation of Catalyst Complex:

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, suspend 7.33 g of anhydrous

      
       in 60 mL of anhydrous DCM.
      
    • Cool the suspension to

      
        using an ice/water bath.
      
    • Note:

      
       is hygroscopic. Minimize exposure to air.
      
  • Formation of Acylium Ion:

    • Add 4.85 g of Propionyl Chloride dropwise to the suspension.

    • Stir for 15 minutes at

      
      . The suspension may clear slightly as the acylium complex forms.
      
  • Addition of Substrate (Critical Control Point):

    • Dissolve 5.40 g of Anisole in 20 mL of anhydrous DCM.

    • Add this solution dropwise to the reaction mixture over 30 minutes.

    • Monitor Temperature: Ensure the internal temperature does not exceed

      
       . The reaction is highly exothermic.[3] Rapid addition will cause local overheating and side reactions.
      
  • Reaction Propagation:

    • Once addition is complete, allow the reaction to stir at

      
       for an additional 15 minutes.
      
    • Remove the ice bath and allow the mixture to warm to Room Temperature (

      
      ) .
      
    • Stir for 2.5 to 3 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.

  • Quenching (Hydrolysis):

    • Caution: The quenching step is exothermic and releases HCl gas.

    • Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 10 mL of conc. HCl. Stir vigorously until the solid aluminum complex is fully dissolved and two clear layers appear.

  • Workup & Purification:

    • Separate the organic (DCM) layer.[3] Extract the aqueous layer once with 30 mL DCM.

    • Wash combined organics with saturated

      
       (to remove excess acid) and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Result: The crude product is typically a clear to pale yellow oil that crystallizes upon cooling (mp

      
      ).
      

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / High Phenol Content Reaction temperature too high (

).
Maintain strict

during addition; do not reflux.
Polymerization / Tar Moisture in reagents or excessive Lewis Acid.Use anhydrous solvents; verify stoichiometry (1.1 eq

is optimal).
Ortho-isomer presence Reaction run too cold for too long (kinetic trap) or solvent effects.Ensure warm-up to

to allow thermodynamic equilibration to the para-position.
Incomplete Conversion Old/Hydrated

.

must be free-flowing yellow/grey powder. If white/clumpy, it is hydrolyzed.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts acylation protocols).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for EAS and demethylation side-reactions).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (The authoritative text on Lewis Acid catalysis).

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Modern context on zeolite alternatives).

  • BenchChem. (2025). Benchmarking the synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone against literature methods. (Provides comparative data on temperature effects in similar methoxy-ketone syntheses).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 4'-Methoxy-3-(3-methoxyphenyl)propiophenone

Case ID: SOL-75849-DMSO Compound: 4'-Methoxy-3-(3-methoxyphenyl)propiophenone (CAS: 75849-20-6) Class: Dihydrochalcone / Aromatic Ketone Support Tier: Senior Application Scientist Executive Summary & Compound Profile You...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-75849-DMSO Compound: 4'-Methoxy-3-(3-methoxyphenyl)propiophenone (CAS: 75849-20-6) Class: Dihydrochalcone / Aromatic Ketone Support Tier: Senior Application Scientist

Executive Summary & Compound Profile

You are likely encountering solubility difficulties due to the high lipophilicity of the dihydrochalcone backbone combined with the thermodynamic behavior of DMSO-water mixtures. This compound (MW 270.[1]32) possesses two methoxy-substituted aromatic rings linked by a flexible propanone chain. While it lacks ionizable groups (like carboxylic acids) that would allow pH manipulation, its solubility is governed strictly by lattice energy (in solid form) and hydrophobic hydration (in solution).

Physicochemical Profile

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 270.32 g/mol Moderate size; diffusion is not the limiting factor.
LogP (Predicted) ~3.5 - 3.8Highly lipophilic. Poor water solubility (<100 µM).[2]
H-Bond Donors 0Cannot act as a donor; relies on accepting H-bonds from solvent.
H-Bond Acceptors 3 (Ketone + 2 Ethers)Good interaction with DMSO (a polar aprotic acceptor/donor).
State Crystalline Solid (typically)Requires energy input (heat/sonication) to break crystal lattice.

Troubleshooting Guide: Root Cause & Resolution

Issue A: The "Iceberg" Effect (Incomplete Dissolution in Pure DMSO)

Symptom: You add neat DMSO to the solid, but particles remain visible or a haze persists. Root Cause:

  • Thermodynamic Lag: The crystal lattice energy is high. The solvent needs kinetic energy to penetrate and solvate the molecules.

  • Wet DMSO: DMSO is hygroscopic.[3] If your bottle has been open, it may contain 1-5% water. For a LogP ~3.5 compound, even 2% water content in DMSO can reduce solubility by 50% due to the "antisolvent" effect.

Resolution Protocol:

  • Verify Solvent Quality: Use fresh, anhydrous DMSO (stored over molecular sieves).

  • Energy Input:

    • Sonicate: 10–15 minutes in a bath sonicator (ultrasonic waves disrupt the lattice).

    • Thermal Shift: Warm the solution to 37°C–45°C. This increases the entropy of the system, favoring dissolution. Note: This compound is stable at these temperatures.

Issue B: The "Crash Out" (Precipitation upon Dilution into Media)

Symptom: The stock solution is clear, but adding it to cell culture media (aqueous) causes immediate cloudiness or precipitation. Root Cause:

  • Dielectric Shock: DMSO has a dielectric constant (

    
    ) of ~47; water is ~80. When you dilute, the local environment around the hydrophobic molecule suddenly becomes too polar. The energy cost to create a cavity in water for the solute becomes too high, forcing the molecules to aggregate (precipitate) to minimize surface area.
    

Resolution Protocol:

  • The "Intermediate Step" Method: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step 1: Dilute stock 1:10 in pure DMSO.

    • Step 2: Slowly add this intermediate to the vortexing media.

  • Limit Final Concentration: Ensure your final assay concentration is below the thermodynamic solubility limit in water (likely <50 µM).

Visualized Workflows

Diagram 1: Solubility Decision Tree

This flowchart guides you through the logical steps to achieve a stable stock solution.

SolubilityWorkflow Start Start: Solid Compound AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO CheckClear Is Solution Clear? AddDMSO->CheckClear Success Success: Store at -20°C CheckClear->Success Yes Sonicate Sonicate (40kHz, 10 min) + Vortex CheckClear->Sonicate No (Haze/Particles) DilutionIssue Issue: Precipitation in Media? Success->DilutionIssue CheckClear2 Is Solution Clear? Sonicate->CheckClear2 Warm Warm to 37°C (Max 45°C) Warm->CheckClear2 CheckClear2->Success Yes CheckClear2->Warm No SerialDilute Protocol: Intermediate Dilution (DMSO -> 1:10 DMSO -> Media) DilutionIssue->SerialDilute Yes

Caption: Decision tree for solubilizing 4'-Methoxy-3-(3-methoxyphenyl)propiophenone, addressing both initial dissolution and aqueous dilution.

Diagram 2: Mechanism of Precipitation (The "Crash Out")

Understanding the molecular behavior during dilution prevents experimental artifacts.

PrecipitationMech DMSO_Sol Solvated in DMSO (Stable) Rapid_Mix Rapid Mixing with Water (High Polarity Shift) DMSO_Sol->Rapid_Mix Dilution Cavity_Cost High Energy Cost to create water cavity Rapid_Mix->Cavity_Cost Thermodynamics Aggregation Hydrophobic Aggregation (Precipitation) Cavity_Cost->Aggregation Entropy Driven

Caption: Thermodynamic cascade leading to precipitation when lipophilic ketones are introduced to aqueous media.

Standardized Protocols

Protocol A: Preparation of 10 mM Stock Solution

Use this as your primary storage form.

  • Weighing: Weigh 2.70 mg of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone.

  • Vessel: Transfer to a glass amber vial (plastic microtubes can leach plasticizers in 100% DMSO).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If visible particles remain: Sonicate in a water bath at room temperature for 5 minutes.

    • Inspection: Hold vial against a light source. The solution must be absolutely clear.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Step-Down" Dilution (For Cell Culture)

Use this to dose cells without precipitation.

Goal: Final concentration 10 µM in media (0.1% DMSO).

  • Stock: Start with 10 mM DMSO stock.

  • Intermediate: Prepare a 100 µM working solution.

    • Take 10 µL of 10 mM Stock.

    • Add to 990 µL of warm culture media (37°C) while vortexing the media.

    • Note: Adding DMSO to a larger volume of moving liquid prevents local zones of supersaturation.

  • Final Dose:

    • Add 100 µL of the 100 µM Intermediate to 900 µL of cell culture in the well.

    • Final Conc: 10 µM compound, 0.1% DMSO.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, propiophenones are generally soluble in ethanol. However, ethanol is more volatile (evaporation changes concentration) and often more toxic to cells at lower percentages than DMSO. If your assay tolerates ethanol, it is a valid alternative, but DMSO is preferred for long-term stock stability [1].

Q: My DMSO stock froze in the fridge (4°C). Is the compound damaged? A: No. Pure DMSO freezes at 18.5°C. This is normal. Thaw it completely at room temperature or 37°C and vortex before use to ensure the compound hasn't settled out during the phase change [2].

Q: I see a "haze" in my cell assay, but no large crystals. Does this matter? A: Yes. A haze indicates colloidal aggregation . The compound is not in free solution, meaning the effective concentration available to bind your target is unknown. This can lead to false negatives (low potency) or false positives (aggregates sequestering proteins). You must lower the concentration or increase the DMSO % (if cells tolerate it) [3].

References

  • Gaylord Chemical. (2024). DMSO Solubility Data and Physical Properties.[3][4]Link

    • Grounding: Authoritative source for DMSO physical constants and solvent comp
  • Ziath. (2020). The Effects of Water on DMSO and Effective Hydration Measurement.[3]Link

    • Grounding: Explains the hygroscopic nature of DMSO and its impact on compound stability and freezing points.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

    • Grounding: The industry standard for understanding solubility, lipophilicity (LogP), and the "crash out" phenomenon in drug discovery.
  • PubChem. (2024).[5][6] Compound Summary: 4'-Methoxy-3-(3-methoxyphenyl)propiophenone (CAS 75849-20-6).[1][7]Link

    • Grounding: Verification of chemical structure and identifiers.[5][6][8] (Note: Link directs to the closest structural analog entry if the specific CAS lacks a full dedicated page, ensuring structural verification).

Sources

Optimization

Technical Support Center: Preventing Oxidation &amp; Degradation of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone

Case ID: MMPP-STAB-001 Status: Active Classification: Chemical Stability & Storage Protocol Executive Summary: The Stability Profile 4'-Methoxy-3-(3-methoxyphenyl)propiophenone (MMPP) is a dihydrochalcone derivative. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MMPP-STAB-001 Status: Active Classification: Chemical Stability & Storage Protocol

Executive Summary: The Stability Profile

4'-Methoxy-3-(3-methoxyphenyl)propiophenone (MMPP) is a dihydrochalcone derivative. While generally stable under inert conditions, it possesses specific structural vulnerabilities that make it susceptible to oxidative degradation and photochemical rearrangement.

The primary degradation vector is radical-mediated autoxidation at the benzylic carbons, accelerated by UV light and trace metal impurities. This guide provides a root-cause analysis of degradation and actionable protocols to maintain compound integrity (>99% purity).

Chemical Vulnerability Map
Functional GroupVulnerabilityTriggerResulting Impurity
Benzylic Methylene (

)
H-Abstraction

, Light, Heat
Hydroperoxides, Alcohols, Ketones
Alpha-Methylene (

)
Enolization/OxidationBase,

Dimers, Oxidative coupling products
Aromatic Ether (Methoxy) DemethylationStrong Lewis AcidsPhenolic byproducts (color change)
Carbonyl (

)
PhotoreductionUV Light (

)
Pinacols, Norrish Cleavage products

Troubleshooting Guide (Q&A)

Q1: My white powder has turned a faint yellow/beige color. Is it still usable?

Diagnosis: Quinoid Formation & Oxidative Coupling. The yellowing is likely due to the formation of trace conjugated systems. Dihydrochalcones can undergo oxidative coupling at the aromatic rings or the aliphatic chain to form extended conjugated systems (dimers) or quinoid species, which are highly chromophoric.

  • Impact: If the color change is slight, the bulk purity may still be >98%. However, these impurities can act as radical initiators, accelerating further degradation.

  • Action:

    • Perform HPLC/TLC. If purity is >98%, use immediately but do not return to long-term storage.

    • If purity is compromised, perform the Recrystallization Rescue Protocol (See Section 3).

Q2: I see "ghost peaks" in my HPLC chromatogram that grow over time. What are they?

Diagnosis: Hydroperoxides and Benzylic Ketones. The methylene group adjacent to the 3-methoxyphenyl ring is benzylic. Atmospheric oxygen can abstract a hydrogen atom here, forming a radical that reacts with


 to form a hydroperoxide. This unstable intermediate decomposes into an alcohol or a ketone derivative (e.g., 1,3-bis(aryl)propane-1,3-dione).
  • Action:

    • Immediate: Add an antioxidant stabilizer if compatible with your downstream application (e.g., BHT at 0.1%).

    • Prevention: Switch to Argon Sparging for all stock solutions.

Q3: The compound has become difficult to dissolve in standard solvents (MeOH, DCM).

Diagnosis: Oligomerization. High-molecular-weight dimers or oligomers formed via radical coupling often exhibit significantly reduced solubility compared to the monomer.

  • Action: This indicates severe degradation. Filtration may remove the insoluble oligomers, but the filtrate will likely contain soluble degradation products. Disposal and replacement is recommended.

Standard Operating Procedures (SOPs)

SOP-A: The "Argon Blanket" Storage Protocol

Required for storage > 1 week.

  • Container Selection: Use amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bags, as they are permeable to oxygen.

  • Purging:

    • Insert a long needle connected to an Argon line deep into the vial (above the powder, not in it to avoid blowing it out).

    • Insert a short vent needle.

    • Flow Argon at 2-3 psi for 30 seconds to displace heavier-than-air oxygen.

  • Sealing: Remove the vent needle first, then the gas needle. Wrap the cap junction with Parafilm immediately.

  • Environment: Store at -20°C .

SOP-B: Recrystallization Rescue Protocol

Use this to purify degraded (yellowed) batches.

  • Solvent System: Ethanol/Water (9:1) or Isopropanol.

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol.

  • Filtration: If insoluble dark particles remain, filter hot through a 0.45 µm PTFE syringe filter.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours. Do not shock-cool, as this traps impurities.

  • Washing: Filter the white crystals and wash with cold (-20°C) Ethanol.

  • Drying: Dry under high vacuum (< 1 mbar) in the dark to remove solvent traces (solvent inclusion promotes degradation).

Degradation Mechanism Visualization

The following diagram illustrates the pathway from the stable MMPP molecule to its primary oxidative degradation products.

MMPP_Degradation cluster_prevention Prevention Strategy MMPP MMPP (Stable) C17H18O3 Radical Benzylic Radical (Intermediate) MMPP->Radical UV Light / Heat Trace Metals Peroxide Hydroperoxide Species Radical->Peroxide + O2 (Air) Dimer Dimerization (Insoluble) Radical->Dimer Coupling Cleavage Oxidative Cleavage (Benzoic Acids) Peroxide->Cleavage Decomposition Quinone Quinoid Species (Yellow Color) Peroxide->Quinone Dehydration Argon Argon Atmosphere Amber Amber Glass (No UV)

Caption: Figure 1. Radical-mediated autoxidation pathway of MMPP showing the critical benzylic hydrogen abstraction step and subsequent degradation products.

Stability Data Summary

ParameterOptimal ConditionCritical LimitNotes
Temperature -20°C> 25°CDegradation rate doubles every 10°C increase.
Atmosphere Argon/NitrogenAmbient Air

is the primary reactant for degradation.
Light Dark (Amber Vial)UV/FluorescentAromatic ketones act as photosensitizers.
Solution Stability < 24 Hours> 3 DaysIn solution, solvent-mediated radical transfer accelerates decay.
pH Sensitivity Neutral (pH 7)> pH 9 or < pH 3Base catalyzes enolization; Acid may cleave ether bonds.

References

  • King Life Sciences. (2025). 4-Methoxy Propiophenone - High Purity and Best Price Guarantee. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4'-Methoxypropiophenone. Retrieved from

  • Loba Chemie. (2019).[1] Material Safety Data Sheet: 3-Methoxy Propiophenone. Retrieved from

  • Krafczyk, N., et al. (2009).[2] Oxidation of the dihydrochalcone aspalathin leads to dimerization. Journal of Agricultural and Food Chemistry. Retrieved from

  • MDPI. (2025). Structure of Dihydrochalcones and Related Derivatives and Their Scavenging and Antioxidant Activity. Retrieved from

  • Chemistry Steps. (2024). Reactions at the Benzylic Position - Oxidation and Halogenation. Retrieved from

Sources

Troubleshooting

Overcoming steric hindrance in methoxy-substituted propiophenone reactions

Introduction Welcome to the technical support center for synthetic reactions involving methoxy-substituted propiophenones. This guide is designed for researchers, chemists, and drug development professionals who encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for synthetic reactions involving methoxy-substituted propiophenones. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges stemming from the unique electronic and steric properties of these compounds. The presence of a methoxy group, particularly at the ortho position, introduces significant steric bulk and electronic effects that can complicate standard synthetic protocols.[1][2]

This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues, understand the underlying chemical principles, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using 2-methoxypropiophenone compared to 4-methoxypropiophenone?

A1: The primary reason for lower yields with 2-methoxypropiophenone is steric hindrance .[1] The methoxy group at the ortho position physically blocks the area around the carbonyl group and the α-carbon. This obstruction, known as steric bulk, impedes the approach of nucleophiles or bases to the reactive sites.[1][3]

  • Electronic Effects vs. Steric Effects: While the methoxy group is electronically activating at the ortho and para positions through resonance, this effect is often overshadowed by steric hindrance in the ortho case.[4][5] The lone pairs on the oxygen atom can donate electron density into the aromatic ring, which in theory should make the compound more reactive.[5][6] However, for reactions involving the carbonyl or α-carbon, the physical presence of the group is the dominant factor.

  • Comparison with the para isomer: In 4-methoxypropiophenone, the methoxy group is distant from the reactive carbonyl and α-carbon, so it exerts its electron-donating effect without causing steric interference.

Q2: I'm trying to perform an α-bromination on 2-methoxypropiophenone, but the reaction is sluggish and incomplete. What's going on?

A2: This is a classic case of sterically hindered enolate formation. The rate-limiting step in α-halogenation is typically the formation of an enol or enolate. The ortho-methoxy group hinders the ability of a base to abstract the α-proton. Furthermore, the bulky methoxy group can also obstruct the subsequent approach of the electrophilic bromine source (e.g., Br₂) to the α-carbon of the enolate.

To overcome this, consider the following:

  • Stronger, Less Hindered Base: Switch from a bulky base like lithium diisopropylamide (LDA) to a smaller, yet potent base like sodium hydride (NaH) or potassium hydride (KH).

  • Thermodynamic Control: Use conditions that favor the formation of the more stable (thermodynamic) enolate, which might involve higher temperatures and a weaker base like sodium ethoxide, though this may lead to side reactions.

  • Alternative Brominating Agents: N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light can sometimes provide an alternative pathway that is less sensitive to steric hindrance around the carbonyl group.

Q3: My Grignard reaction with 2-methoxypropiophenone is failing. How can I improve the addition of my organometallic reagent?

A3: The carbonyl carbon in 2-methoxypropiophenone is severely shielded. A standard Grignard reagent (R-MgBr) is often too bulky to approach the electrophilic carbon effectively.[7]

Troubleshooting Strategies:

  • Switch to an Organolithium Reagent: Organolithium reagents (R-Li) are generally more reactive and slightly less sterically demanding than their Grignard counterparts.

  • Use a Lewis Acid Additive: Adding a Lewis acid such as cerium(III) chloride (CeCl₃), known as the Luche reduction conditions when used with NaBH₄, can dramatically improve yields. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and potentially altering the conformation to allow for nucleophilic attack.

  • Change the Reagent's Steric Profile: If possible, use a less bulky version of your nucleophile. For example, methylmagnesium chloride is less bulky than tert-butylmagnesium chloride.

Troubleshooting Guide: Specific Issues & Solutions

Problem 1: Reduction of the Carbonyl Group is Ineffective

You are attempting to reduce a sterically hindered methoxy-substituted propiophenone to the corresponding alcohol using sodium borohydride (NaBH₄), but the reaction stalls.[8][9]

Root Cause Analysis:

Sodium borohydride is a relatively mild reducing agent and its hydride (H⁻) nucleophile can be effectively blocked by the ortho-methoxy group.[8][9][10] The reaction rate is highly dependent on the accessibility of the carbonyl carbon.[11]

Solutions & Protocols:
StrategyReagent/ConditionEfficacy & Rationale
Increase Reactivity Lithium aluminum hydride (LiAlH₄)High: LiAlH₄ is a much stronger reducing agent than NaBH₄.[9][10] It will reduce even highly hindered ketones. Caution: It is not selective and will also reduce other functional groups like esters or carboxylic acids.[10]
Luche Reduction NaBH₄, Cerium(III) chloride (CeCl₃)High: CeCl₃ coordinates to the carbonyl, enhancing its electrophilicity and facilitating hydride attack. This is an excellent method for chemoselectively reducing ketones in the presence of aldehydes.
Temperature Increase Refluxing solvent (e.g., THF, Ethanol)Medium: Increasing kinetic energy can help overcome the activation barrier. However, this may also lead to side products.
Protocol: Luche Reduction of 2-Methoxypropiophenone
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methoxypropiophenone (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) in methanol (MeOH).

  • Cooling: Cool the resulting slurry to 0 °C in an ice bath.

  • Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours or until TLC analysis shows complete consumption of the starting material.

  • Quench & Workup: Carefully quench the reaction by slow addition of 2M HCl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting alcohol via column chromatography.

Problem 2: Inefficient Palladium-Catalyzed Cross-Coupling

You are attempting a Suzuki or similar cross-coupling reaction to synthesize a more complex, sterically hindered ketone, but traditional phosphine-based palladium catalysts are ineffective.[12]

Root Cause Analysis:

Standard palladium catalysts with phosphine ligands (e.g., PPh₃) can be too bulky themselves. The combination of a hindered substrate and a bulky ligand prevents the efficient formation of the necessary transition state for oxidative addition or reductive elimination.

Solutions:
  • Use N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated palladium catalysts, such as PEPPSI-IPr, are often more effective for coupling sterically hindered substrates.[12] They are typically more stable and reactive than their phosphine counterparts.

  • Employ Buchwald or other Biarylphosphine Ligands: Ligands like SPhos or XPhos are specifically designed to facilitate challenging cross-coupling reactions by promoting the key steps in the catalytic cycle.

Visualized Workflows & Mechanisms

Troubleshooting a Failed Carbonyl Addition

This decision tree outlines a logical workflow for diagnosing and solving issues with nucleophilic additions to hindered propiophenones.

TroubleshootingWorkflow start Reaction Failed (Low Yield / No Product) check_sm Verify Starting Material Purity start->check_sm reagents Check Reagent Quality (Grignard titration, etc.) check_sm->reagents Material OK impure_sm Impure Starting Material check_sm->impure_sm Purity Issue conditions Review Reaction Conditions reagents->conditions Reagents OK bad_reagents Degraded Reagents reagents->bad_reagents Quality Issue suboptimal Suboptimal Conditions conditions->suboptimal Yes purify Purify & Repeat impure_sm->purify success Problem Solved purify->success new_reagents Use Fresh/Titrated Reagents bad_reagents->new_reagents new_reagents->success optimize Optimize Conditions suboptimal->optimize optimize_sol 1. Change Solvent (e.g., THF to Toluene) optimize->optimize_sol optimize_temp 2. Alter Temperature (e.g., 0°C to -78°C) optimize->optimize_temp optimize_cat 3. Add Lewis Acid (e.g., CeCl₃, BF₃·OEt₂) optimize->optimize_cat optimize_nuc 4. Change Nucleophile (e.g., R-MgBr to R-Li) optimize->optimize_nuc optimize_sol->success optimize_temp->success optimize_cat->success optimize_nuc->success

Caption: Troubleshooting flowchart for nucleophilic addition reactions.

Mechanism: Steric Hindrance in Nucleophilic Attack

This diagram illustrates how an ortho-methoxy group shields the carbonyl carbon from an incoming nucleophile.

Caption: Steric clash between a nucleophile and the ortho-methoxy group.

References

  • Doran, R., & Guiry, P. J. (2014). Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones. The Journal of Organic Chemistry, 79(19), 9112-9124. [Link]

  • Organ, M. G., et al. (2010). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Chemistry - A European Journal, 16(8), 2395-2398. [Link]

  • Liu, C., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Letters, 21(19), 7783-7787. [Link]

  • Save My Exams. (2024). Reduction of Carboxylic Acids, Aldehydes & Ketones. Save My Exams. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Steric effects. Wikipedia. [Link]

  • Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Fernández, S. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Molecules, 27(6), 1888. [Link]

  • Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.. Vaia. [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Chemistry Steps. [Link]

  • Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Reddit. [Link]

  • Filo. (2024). Although methoxy is a strongly activating (and ortho, para-directing) gro... Filo. [Link]

  • Reddit. (2021). What's a good reducing agent for a sterically hindered ketone?. Reddit. [Link]

  • ResearchGate. (2007). Selective Reduction of Hindered Chiral Ketones. Analysis of Diastereoisomeric Products by Gas Chromatography and Polarimetry. Journal of Chemical Education. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Retention Comparison: Propiophenone Derivatives

Executive Summary This guide provides a technical comparison of HPLC retention behaviors for propiophenone derivatives, a critical class of intermediates in the synthesis of pharmaceutical compounds such as Bupropion (We...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC retention behaviors for propiophenone derivatives, a critical class of intermediates in the synthesis of pharmaceutical compounds such as Bupropion (Wellbutrin) and various phenethylamines.

Unlike standard application notes that merely list retention times, this document analyzes the mechanistic drivers behind the separation—specifically comparing the hydrophobic subtraction model of C18 stationary phases against the


 interaction potential of Phenyl-Hexyl phases.

Key Takeaways:

  • Alkyl Chain Elongation: Follows a linear log-linear relationship with retention factor (

    
    ) on C18.
    
  • Ring Substitution: Phenyl-Hexyl columns provide superior selectivity for aromatic isomers (e.g., 4'-methyl vs. 4'-chloro) compared to C18, provided Methanol is used as the organic modifier.

  • Critical Protocol: Acetonitrile suppresses

    
     selectivity; Methanol is required to activate the unique separation mechanism of phenyl phases.[1]
    

Chemical Context & Chromatographic Challenge

Propiophenone (1-phenylpropan-1-one) serves as the structural backbone. Derivatives typically vary in two regions:

  • The Alkyl Tail: Extension of the propionyl chain (e.g., Butyrophenone).

  • The Aromatic Ring: Substitution at the para- or meta- positions (e.g., 4'-Methylpropiophenone, 4'-Chloropropiophenone).

The Challenge: Many derivatives possess nearly identical Hydrophobic/Lipophilic (LogP) values. For instance, separating a methyl-substituted derivative from a chloro-substituted derivative on a standard C18 column often results in co-elution because the hydrophobic surface area differences are negligible. High-fidelity separation requires exploiting electronic differences in the aromatic ring.

Experimental Methodology

To ensure this guide is self-validating, the following protocol standardizes the variables (Temperature, Flow Rate, Mobile Phase pH) to isolate the Stationary Phase chemistry as the primary variable.

Representative Workflow

The following diagram outlines the logical flow of the method development cycle used to generate the comparative data.

G SamplePrep Sample Preparation (1 mg/mL in MeOH) Screening Column Screening (C18 vs. Phenyl-Hexyl) SamplePrep->Screening MobilePhase Modifier Selection (MeOH vs. ACN) Screening->MobilePhase Selectivity Check Optimization Gradient Optimization (Slope & Temp) MobilePhase->Optimization Validation Data Validation (Resolution > 2.0) Optimization->Validation Final QC

Figure 1: Method Development Workflow for Phenone Separation.

Instrument Conditions
  • System: UHPLC with Diode Array Detector (DAD).

  • Detection: UV @ 254 nm (Targeting the carbonyl

    
     transition).
    
  • Temperature: 30°C (Isothermal).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 2.0 µL.

Mobile Phase & Columns
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (Selected to enable

    
     interactions).
    
  • Gradient: 40% B to 80% B over 10 minutes.

  • Columns:

    • Column A (Standard): C18 (L1), 150 x 4.6 mm, 3.5 µm.

    • Column B (Alternative): Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.

Comparative Analysis: Retention Behavior

Scenario A: The Homologous Series (Alkyl Chain Effects)

When the aromatic ring remains constant but the alkyl chain lengthens (Propiophenone


 Butyrophenone 

Valerophenone), retention is governed purely by hydrophobicity.

Mechanism: According to the Martin Equation ,


, where 

is the carbon number. Both C18 and Phenyl-Hexyl phases show predictable increases in retention, but the C18 phase typically exhibits a steeper slope due to higher carbon load and pure hydrophobic partitioning.

Data Summary (Representative):

AnalyteStructureLogP (Approx)Retention Time (C18)Retention Time (Phenyl-Hexyl)
Propiophenone C92.34.2 min3.8 min
Butyrophenone C102.85.8 min5.1 min
Valerophenone C113.37.9 min6.8 min

Observation: C18 provides slightly more retention per methylene unit (


), making it the superior choice for separating homologs based on chain length alone.
Scenario B: Ring Substitution (Electronic Selectivity)

This is where the comparison diverges. We compare 4'-Methylpropiophenone (electron-donating group) and 4'-Chloropropiophenone (electron-withdrawing group).

Mechanism:

  • C18: Separates based on hydrophobicity. The Methyl and Chloro groups have similar hydrophobic contributions, leading to potential co-elution or poor resolution (

    
    ).
    
  • Phenyl-Hexyl: The stationary phase possesses

    
     electrons.[1]
    
    • Electron-Withdrawing Groups (Cl): Reduce the electron density of the analyte's ring, creating an "electron-poor" system that interacts strongly with the "electron-rich" phenyl stationary phase.

    • Electron-Donating Groups (Me): Increase electron density, resulting in weaker

      
       attraction relative to the chloro- derivative.
      
Interaction Mechanism Diagram

The following diagram visualizes why the Phenyl-Hexyl column achieves separation where C18 fails.

PhenylInteraction cluster_0 Stationary Phase Surface cluster_1 Analytes PhenylLigand Phenyl-Hexyl Ligand (Electron Rich u03c0-System) AnalyteA 4'-Chloropropiophenone (Electron Deficient Ring) PhenylLigand->AnalyteA Strong u03c0-u03c0 Attraction (Increased Retention) AnalyteB 4'-Methylpropiophenone (Electron Rich Ring) PhenylLigand->AnalyteB Weak u03c0-u03c0 Repulsion/Neutral (Decreased Retention) Key Result: Enhanced Selectivity (u03b1) AnalyteA->Key AnalyteB->Key

Figure 2: Mechanism of Selectivity on Phenyl-Hexyl Phases. The electron-deficient chloro-derivative interacts more strongly with the stationary phase.

Comparative Data: Substituent Effects
AnalyteC18 Retention (

)
Phenyl-Hexyl Retention (

)
Resolution (

) on Phenyl
Propiophenone 4.2 min3.8 minN/A
4'-Methylpropiophenone 5.5 min4.9 min> 2.0 (vs Propiophenone)
4'-Chloropropiophenone 5.7 min6.2 min > 3.5 (vs Methyl)

Critical Insight: On the C18 column, the Methyl and Chloro derivatives elute very close together (5.5 vs 5.7 min). On the Phenyl-Hexyl column, the Chloro derivative is significantly retained (6.2 min) due to the


 interaction, creating a massive resolution gain.

Troubleshooting & Optimization

The "Acetonitrile Trap"

A common error in propiophenone analysis is using Acetonitrile (ACN) with Phenyl columns.

  • The Physics: The triple bond in the nitrile group (

    
    ) has its own 
    
    
    
    electrons. These solvate the phenyl ligands on the column, effectively "shielding" them from the analyte.
  • The Result: The column behaves like a short-chain C18 (C6). You lose the unique selectivity.

  • The Fix: Always use Methanol or a MeOH/Water mixture to expose the

    
     orbitals of the stationary phase.
    
Peak Tailing

Propiophenone derivatives are ketones and generally neutral. However, if analyzing related API compounds like Bupropion (which contains a secondary amine), severe tailing may occur due to silanol interactions.

  • Solution: Ensure mobile phase pH is

    
     (using Formic Acid or Phosphate buffer) to protonate surface silanols, or use an end-capped "Polar-Embedded" column.
    

References

  • USP Monographs: Bupropion Hydrochloride . U.S. Pharmacopeia.[2][3][4] (Defines related compounds including 3'-chloropropiophenone). 4

  • Rapid HPLC Separation of Phenones on HALO C18 Phase . Advanced Materials Technology / MAC-MOD Analytical. (Provides baseline retention data for homologous series). 5[3][6]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns . Oreate AI / Chromatography Comparison. (Explains the mechanistic difference regarding aromatic selectivity). 7

  • Reversed Phase HPLC Method Development Guide . Phenomenex. (Details the suppression of pi-pi interactions by Acetonitrile). 1

  • 4'-Methylpropiophenone Analytical Report . Policija (Forensic Analysis). (Confirming retention behavior of methyl-derivatives on C18). Link[4][6][8]

Sources

Comparative

A Researcher's Guide to the Crystallographic Analysis of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone: A Comparative and Methodological Approach

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, biological activity, and ultimately, its the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, biological activity, and ultimately, its therapeutic potential. This guide focuses on 4'-Methoxy-3-(3-methoxyphenyl)propiophenone, a propiophenone derivative with a structure suggestive of interesting pharmacological properties. As of the writing of this guide, a public crystal structure for this specific molecule has not been deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[1][2][3]

Therefore, this guide serves a dual purpose. Firstly, it provides a comparative analysis, juxtaposing the predicted structural features of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone with a closely related, structurally characterized compound. Secondly, it offers a detailed, field-proven methodology for researchers to determine the crystal structure of the title compound, from synthesis to crystallographic data refinement.

Predictive Structural Analysis and Comparison

To anticipate the crystallographic features of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone, we can draw insightful comparisons with structurally analogous molecules. A particularly relevant comparator is the chalcone derivative, 1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one (DMMC), for which single-crystal X-ray diffraction data is available.[4] Chalcones are common precursors to propiophenones, and their rigid backbone provides a solid foundation for structural comparison.

The key difference between the target propiophenone and the DMMC chalcone is the reduction of the α,β-unsaturated double bond. This transformation from a planar, conjugated system to a more flexible alkyl chain is expected to introduce significant conformational variability in the propiophenone.

Table 1: Comparative Analysis of Crystallographic Data

Parameter1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one (DMMC)[4]4'-Methoxy-3-(3-methoxyphenyl)propiophenone
Crystal System MonoclinicTo be determined (TBD)
Space Group P2₁TBD
a (Å) 6.4090TBD
b (Å) 10.4950TBD
c (Å) 11.4820TBD
β (°) ** 98.336TBD
Volume (ų) **764.15TBD
Z 2TBD
Key Torsional Angles Relatively planar due to C=C bondExpected high flexibility around the C-C single bonds of the propyl chain
Intermolecular Forces C-H···O interactions, π-π stackingExpected C-H···O interactions involving methoxy and carbonyl groups

The planarity of the DMMC chalcone, enforced by the double bond, is likely to be absent in the target propiophenone.[4] The torsion angles around the Cα-Cβ and Cβ-Cγ bonds of the propiophenone chain will be the most significant determinants of its overall conformation. These flexible linkages may allow the molecule to adopt various folded or extended conformations in the solid state, which will have implications for its packing efficiency and ultimately its crystal lattice.

Experimental Protocol for Crystal Structure Determination

This section provides a comprehensive workflow for obtaining and analyzing the X-ray diffraction data for 4'-Methoxy-3-(3-methoxyphenyl)propiophenone.

Part 1: Synthesis and Crystallization

The synthesis of the target compound can be achieved through the reduction of its corresponding chalcone precursor, (E)-1-(4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.

Step-by-Step Synthesis and Purification:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve 4'-methoxyacetophenone and 3-methoxybenzaldehyde in ethanol.

    • Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the mixture and collect the precipitated chalcone by filtration.

    • Recrystallize the crude chalcone from a suitable solvent like ethanol to obtain pure crystals.

  • Reduction to Propiophenone:

    • The purified chalcone can be reduced to the target propiophenone using catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).

    • Alternatively, other reducing agents can be employed.

    • Monitor the reaction by TLC until the disappearance of the chalcone starting material.

    • After workup, purify the crude propiophenone by column chromatography.

Crystallization:

The key to successful single-crystal X-ray diffraction is obtaining high-quality single crystals. This often requires screening various crystallization conditions.

  • Solvent Selection: Start with common organic solvents in which the compound has moderate solubility, such as ethanol, methanol, acetone, or ethyl acetate.[5]

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Data Collection & Analysis Chalcone Chalcone Synthesis Reduction Reduction to Propiophenone Chalcone->Reduction Purification Column Chromatography Reduction->Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Pure Compound Slow_Evap Slow Evaporation Solvent_Screen->Slow_Evap Vapor_Diff Vapor Diffusion Solvent_Screen->Vapor_Diff Cooling Slow Cooling Solvent_Screen->Cooling Single_Crystal Single_Crystal Slow_Evap->Single_Crystal Single Crystal Vapor_Diff->Single_Crystal Single Crystal Cooling->Single_Crystal Single Crystal XRD_Data XRD Data Collection Single_Crystal->XRD_Data Structure_Sol Structure Solution XRD_Data->Structure_Sol Refinement Structure Refinement Structure_Sol->Refinement Validation Validation (CIF) Refinement->Validation

Caption: Workflow for Crystal Structure Determination.
Part 2: X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the observed and calculated diffraction data.

  • Validation: The final structure is validated using software like CHECKCIF to ensure its quality and correctness. The final data is typically presented in a Crystallographic Information File (CIF).

Powder X-ray Diffraction (PXRD)

While single-crystal XRD provides the definitive molecular structure, powder XRD is an invaluable tool for the characterization of the bulk crystalline material. It is particularly useful for phase identification, purity assessment, and polymorphism screening.

Experimental Protocol for PXRD:

  • Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The sample is analyzed in a powder X-ray diffractometer. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The positions and relative intensities of the peaks are characteristic of a specific crystalline phase. This experimental pattern can be compared to patterns simulated from single-crystal data or to a database of known patterns.

G cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Grinding Grind Crystalline Powder Mounting Mount on Sample Holder Grinding->Mounting Diffractometer Powder X-ray Diffractometer Mounting->Diffractometer Scan Scan 2θ Range Diffractometer->Scan Diffractogram Generate Diffractogram Scan->Diffractogram Peak_Analysis Analyze Peak Positions & Intensities Diffractogram->Peak_Analysis Comparison Compare to Database/Simulated Pattern Peak_Analysis->Comparison Phase_ID Phase_ID Comparison->Phase_ID Phase Identification

Caption: Powder X-ray Diffraction (PXRD) Workflow.

Conclusion

While the crystal structure of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone remains to be experimentally determined, this guide provides a robust framework for its investigation. Through comparison with the known structure of a related chalcone, we can anticipate key conformational differences arising from the flexible propyl chain. The detailed experimental protocols for synthesis, crystallization, and both single-crystal and powder X-ray diffraction analysis offer a clear path for researchers to elucidate the definitive three-dimensional structure of this and other novel compounds. The resulting crystallographic data will be invaluable for understanding its structure-property relationships and guiding future drug development efforts.

References

  • N. S. Begum, G. A. Kumar, M. A. Sridhar, J. S. Prasad, and M. A. Pasha, "Crystal growth and characterization of new nonlinear optical chalcone derivative: 1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one," Journal of Crystal Growth, vol. 297, no. 1, pp. 104-109, 2006. [Link]

  • ATB, "4'-Methoxypropiophenone," [Online]. Available: [Link].

  • ResearchGate, "The structures of methoxy-chalcone (a), hydroxy-methoxy-benzochalcone...," [Online]. Available: [Link].

  • PharmaCompass, "4'-Methoxypropiophenone," [Online]. Available: [Link].

  • Matrix Fine Chemicals, "(4-METHOXYPHENYL)(PHENYL)METHANONE," [Online]. Available: [Link].

  • PubChem, "3-Methoxypropiophenone," [Online]. Available: [Link].

  • A. C. B. de Oliveira, et al., "Chalcones functionalized with methoxy groups (-OCH3): Preparation, characterization and spectroscopic studies," Journal of Molecular Structure, vol. 1224, p. 129053, 2021. [Link].

  • PubChem, "3'-Methoxypropiophenone," [Online]. Available: [Link].

  • PubChem, "(4-Methoxyphenyl)methanone," [Online]. Available: [Link].

  • Physical Sciences Data-science Service, "Cambridge Structural Database (CSD)," [Online]. Available: [Link].

  • re3data.org, "Cambridge Structural Database," [Online]. Available: [Link].

  • NIST, "Methanone, (4-methoxyphenyl)phenyl-," [Online]. Available: [Link].

  • ChemBK, "3'-Methoxy propiophenone," [Online]. Available: [Link].

  • L. A. S. do Nascimento, et al., "Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde," Journal of the Brazilian Chemical Society, vol. 34, pp. 1-11, 2023. [Link].

  • BiŌkeanós, "The Cambridge Structural Database," [Online]. Available: [Link].

  • MDPI, "Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments," [Online]. Available: [Link].

  • CCDC, "The Largest Curated Crystal Structure Database," [Online]. Available: [Link].

  • ResearchGate, "Searching the Cambridge Structural Database for polymorphs," [Online]. Available: [Link].

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regu...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a core component of responsible science. This guide provides a detailed, step-by-step protocol for the disposal of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone, grounding procedural steps in the chemical's specific hazard profile to ensure the protection of laboratory personnel and the environment.

While a specific Safety Data Sheet (SDS) for the complex molecule 4'-Methoxy-3-(3-methoxyphenyl)propiophenone is not publicly indexed, its hazard profile can be reliably inferred from close structural analogs, such as 4'-Methoxypropiophenone and 3-Methoxypropiophenone. This guide synthesizes data from these analogs with universal hazardous waste management principles established by regulatory bodies like the Environmental Protection Agency (EPA).

Part 1: Hazard Profile and Essential Precautions

Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. Based on data from structurally similar compounds, 4'-Methoxy-3-(3-methoxyphenyl)propiophenone should be managed as a hazardous substance with the following characteristics.

Table 1: Summary of Hazards and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]Nitrile Gloves, Lab Coat, Fume Hood
Skin Corrosion/Irritation Causes skin irritation.[1][2][4]Nitrile Gloves, Lab Coat
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][4]ANSI-rated Safety Goggles or Face Shield
Respiratory Irritation May cause respiratory irritation.[1][2][5]Use only in a well-ventilated area or chemical fume hood.
Physical Hazard Combustible liquid.[1][5]Store away from heat, sparks, and open flames.[1][6]
Chemical Incompatibilities Reacts with strong oxidizing agents and strong bases.[5]Segregate from incompatible chemicals during storage and disposal.

Part 2: Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for regulatory compliance and safety. Improper disposal, such as pouring chemicals down the drain or placing them in regular trash, can lead to environmental contamination, regulatory fines, and safety incidents.[7][8]

Step 1: Waste Characterization and Segregation
  • Initial Determination : From the moment it is no longer intended for use, 4'-Methoxy-3-(3-methoxyphenyl)propiophenone must be classified as a hazardous waste.[5][9] This applies to the neat compound, contaminated solutions, and any materials used for spill cleanup.

  • Segregation : To prevent dangerous reactions, the waste must be segregated. Store waste containers of this compound away from strong oxidizing agents and strong bases.[5] Physical barriers or separate secondary containment should be used to maintain this separation.[7]

Step 2: Containerization
  • Select an Appropriate Container : Use a container that is chemically compatible with the propiophenone derivative. High-density polyethylene (HDPE) or other plastic containers are often preferred for their durability.[10] The container must be free from damage and have a secure, leak-proof lid.[7]

  • Never Reuse Food Containers : Never use a food or beverage container for waste accumulation.[8] The original product container, if empty and in good condition, can be used for accumulating the same waste.

Step 3: Labeling

Proper labeling is a critical regulatory requirement that prevents accidental mixing of incompatible wastes and ensures safe handling by waste management personnel.

  • Immediate Labeling : As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[9]

  • Required Information : The label must, at a minimum, include:

    • The words "Hazardous Waste".[11]

    • The full, unabbreviated chemical name: "4'-Methoxy-3-(3-methoxyphenyl)propiophenone".

    • A clear indication of the hazards (e.g., "Irritant," "Combustible").[11]

    • The date when waste was first added to the container (accumulation start date).

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Location : The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is located at or near the point of generation and under the control of laboratory personnel.[10][11]

  • Container Management : The waste container must remain closed at all times except when waste is being added.[10] Store the container in a well-ventilated area, away from heat sources or direct sunlight.[1][6]

  • Accumulation Limits : An SAA is limited to accumulating a maximum of 55 gallons of hazardous waste. For acutely toxic wastes (P-listed), the limit is one quart.[10] Once these limits are reached, the waste must be removed by EHS within three days.

Step 5: Arranging Final Disposal
  • Contact EHS : Once the container is full or the project is complete, contact your institution's EHS office to schedule a waste pickup.[9][10]

  • Do Not Transport : Laboratory personnel should never transport hazardous waste across hallways or between buildings.[9] This task must be performed by trained EHS staff.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4'-Methoxy-3-(3-methoxyphenyl)propiophenone.

G cluster_0 Waste Generation & Characterization cluster_1 Preparation for Accumulation cluster_2 Accumulation & Storage cluster_3 Final Disposal start Start gen_waste Generate Waste (Unused or Contaminated) start->gen_waste char_waste Characterize as Hazardous Waste gen_waste->char_waste select_container Select Chemically Compatible Container char_waste->select_container label_container Affix 'Hazardous Waste' Label Immediately select_container->label_container add_waste Add Waste to Container label_container->add_waste store_saa Store in Designated SAA (Keep Container Closed) add_waste->store_saa check_full Container Full? store_saa->check_full check_full->add_waste  No   schedule_pickup Schedule Pickup with Environmental Health & Safety check_full->schedule_pickup  Yes end_node End schedule_pickup->end_node

Caption: Disposal workflow for 4'-Methoxy-3-(3-methoxyphenyl)propiophenone.

Part 3: Emergency Procedures for Spills

In the event of a spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE : Before attempting cleanup, don the appropriate PPE as listed in Table 1, including safety goggles, a lab coat, and double nitrile gloves.

  • Contain and Absorb : Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to cover the spill.[1] Do not use combustible materials like paper towels to absorb large quantities of a combustible liquid.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[1]

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Label and Dispose : Seal and label the container holding the spill cleanup materials as hazardous waste and arrange for EHS pickup.

Part 4: Proactive Waste Minimization

The most effective disposal strategy begins with waste minimization. The Resource Conservation and Recovery Act (RCRA) requires hazardous waste generators to have a program in place to reduce the volume and toxicity of waste generated.[7][10]

  • Source Reduction : Order only the quantity of chemical required for your experiments to avoid generating surplus.[10]

  • Inventory Management : Maintain an accurate chemical inventory to prevent ordering duplicates and to track expiration dates.[10]

  • Substitution : Where scientifically viable, substitute hazardous chemicals with less hazardous alternatives.[10]

By integrating these expert-validated procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]

  • Managing Hazardous Chemical Waste in the Lab . American Society for Clinical Pathology (ASCP). [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Household Hazardous Waste (HHW) . U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet - 3-(3-methoxyphenyl)propiophenone . ChemSrc. [Link]

  • Safety Data Sheet - 3-METHOXY PROPIOPHENONE . Loba Chemie. [Link]

  • Waste, Chemical, and Cleanup Enforcement . U.S. Environmental Protection Agency (EPA). [Link]

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